molecular formula C11H17NO B12110273 2-Ethoxy-2-p-tolyl-ethylamine

2-Ethoxy-2-p-tolyl-ethylamine

Cat. No.: B12110273
M. Wt: 179.26 g/mol
InChI Key: IITFNNKQOMMYBF-UHFFFAOYSA-N
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Description

2-Ethoxy-2-p-tolyl-ethylamine is an organic compound with the molecular formula C11H17NO It is a derivative of ethylamine, featuring an ethoxy group and a p-tolyl group attached to the ethylamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-2-p-tolyl-ethylamine typically involves the reaction of p-tolylacetaldehyde with ethylamine in the presence of an acid catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired amine.

  • Step 1: Formation of Imine

      p-Tolylacetaldehyde, Ethylamine

      Catalyst: Acid (e.g., hydrochloric acid)

      Conditions: Room temperature, stirring for several hours

  • Step 2: Reduction of Imine

      Reactants: Imine intermediate

      Reducing Agent: Sodium borohydride or hydrogen gas with a palladium catalyst

      Conditions: Mild temperature, solvent (e.g., ethanol)

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, higher yields, and improved safety. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : 2-Ethoxy-2-p-tolyl-ethylamine can undergo oxidation reactions to form corresponding oxides or ketones.

      Reagents: Potassium permanganate, chromium trioxide

      Conditions: Acidic or basic medium, elevated temperature

  • Reduction: : The compound can be reduced to form secondary or tertiary amines.

      Reagents: Lithium aluminum hydride, hydrogen gas with a metal catalyst

      Conditions: Anhydrous conditions, solvent (e.g., ether)

  • Substitution: : The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

      Reagents: Halides, alcohols

      Conditions: Basic medium, solvent (e.g., acetone)

Major Products

    Oxidation: Formation of p-tolylacetone or p-tolylacetic acid

    Reduction: Formation of secondary or tertiary amines

    Substitution: Formation of various substituted ethylamines

Scientific Research Applications

Chemistry

In chemistry, 2-Ethoxy-2-p-tolyl-ethylamine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study the interactions of ethylamine derivatives with biological macromolecules. It can also serve as a precursor for the synthesis of bioactive compounds.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, including dyes, fragrances, and polymers. Its reactivity makes it a versatile intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 2-Ethoxy-2-p-tolyl-ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and p-tolyl groups can influence the binding affinity and specificity of the compound towards these targets. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-2-p-tolyl-ethylamine
  • 2-Ethoxy-2-phenyl-ethylamine
  • 2-Ethoxy-2-m-tolyl-ethylamine

Uniqueness

Compared to similar compounds, 2-Ethoxy-2-p-tolyl-ethylamine offers a unique combination of ethoxy and p-tolyl groups, which can enhance its reactivity and specificity in various applications. Its structural features make it a valuable compound for the synthesis of diverse chemical entities and for exploring new areas of research.

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

2-ethoxy-2-(4-methylphenyl)ethanamine

InChI

InChI=1S/C11H17NO/c1-3-13-11(8-12)10-6-4-9(2)5-7-10/h4-7,11H,3,8,12H2,1-2H3

InChI Key

IITFNNKQOMMYBF-UHFFFAOYSA-N

Canonical SMILES

CCOC(CN)C1=CC=C(C=C1)C

Origin of Product

United States

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